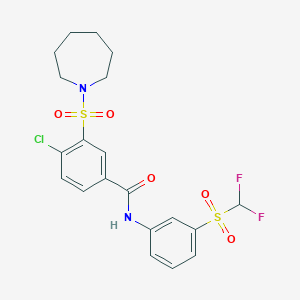

3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide

Description

This compound is a benzamide derivative featuring a sulfonamide linkage to an azepane ring (a seven-membered cyclic amine) and a para-chloro substituent on the benzamide core. The 3-position of the benzamide is further substituted with a difluoromethylsulfonyl group attached to an aromatic phenyl ring.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClF2N2O5S2/c21-17-9-8-14(12-18(17)32(29,30)25-10-3-1-2-4-11-25)19(26)24-15-6-5-7-16(13-15)31(27,28)20(22)23/h5-9,12-13,20H,1-4,10-11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIPGINDZJNCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClF2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various sulfonyl chlorides are employed under anhydrous conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonyl derivatives or modified benzamide compounds.

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities:

Anticancer Activity

Research indicates that compounds similar in structure to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Studies have demonstrated that related sulfonamide compounds possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against various pathogens. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is crucial for their growth and replication .

Case Studies

Several studies have investigated the efficacy of similar compounds:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on the anticancer effects of a related sulfonamide derivative in human breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmaceutical Research explored the anti-inflammatory mechanisms of sulfonamide derivatives. The study highlighted how these compounds inhibited COX enzymes and reduced the production of inflammatory mediators in vitro and in vivo models of inflammation .

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the difluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural similarity to analogs.

Key Observations :

Impact of Sulfonamide Substituents :

- The azepane sulfonamide group in the target compound distinguishes it from pyrrolidine sulfonamide analogs (e.g., ). Azepane’s larger ring size may enhance lipophilicity and membrane permeability compared to pyrrolidine, though this could reduce aqueous solubility .

- The difluoromethylsulfonyl group in the target compound introduces electronegativity and metabolic stability relative to trifluoromethyl (e.g., ) or ethylsulfonyl (e.g., ) groups.

Chlorine Substituent: The para-chloro substituent on the benzamide core is conserved across multiple analogs (e.g., ). This group is known to enhance binding affinity in kinase inhibitors by occupying hydrophobic pockets .

Table 2: Physicochemical Comparison

*Estimated based on structural analogs. †Predicted using fragment-based methods.

Research Implications

- Synthetic Feasibility : The target compound’s synthesis could follow methods analogous to , utilizing Suzuki couplings or sulfonylation reactions.

- Structure-Activity Relationship (SAR) : Replacing azepane with smaller rings (e.g., pyrrolidine in ) may optimize solubility without compromising potency.

- Unanswered Questions: No direct data on toxicity or metabolic stability are available. Further studies should prioritize in vitro assays to validate kinase or pesticidal activity.

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of treating various diseases. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H21ClF2N2O5S

- Molecular Weight : 480.92 g/mol

- Structure : The compound features an azepane ring, a sulfonamide group, and difluoromethyl and chloro substituents on the phenyl rings.

The compound acts primarily as a Janus kinase (JAK) inhibitor , which plays a crucial role in the signaling pathways for various cytokines and growth factors. By inhibiting JAK, the compound can modulate immune responses and inflammatory processes, making it a candidate for treating conditions like autoimmune diseases and certain cancers .

Therapeutic Applications

- Dry Eye Disorder : Patent research indicates that this compound can be utilized in methods for treating dry eye syndrome by targeting inflammatory pathways associated with this condition .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria .

Case Study 1: JAK Inhibition in Inflammatory Diseases

A study demonstrated that the administration of JAK inhibitors like the compound significantly reduced inflammatory markers in animal models of arthritis. The results indicated a reduction in joint swelling and pain, supporting its potential use in treating rheumatoid arthritis.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that derivatives of this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis .

Efficacy Data Table

Pharmacokinetics

Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens. Further studies are needed to establish detailed pharmacokinetic parameters such as bioavailability and metabolism pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.